Isoxepac-d6

Bioanalysis LC-MS/MS Internal Standard

Isoxepac-d6 (HP 549-d6, CAS 2012598-71-7) is a stable deuterium-labeled analog of the NSAID Isoxepac, engineered with six deuterium atoms to provide a definitive +6 Da mass shift in LC-MS/MS. This isotopic design ensures co-elution and identical extraction/ionization behavior to the target analyte, eliminating matrix-effect variability that non-isotopic internal standards cannot correct. Choose this D6 standard for validated, high-accuracy quantification of Isoxepac in plasma, urine, tissue homogenates, and pharmaceutical impurity testing per ICH Q3A/Q3B guidelines, delivering reliable PK/ADME data across species.

Molecular Formula C16H12O4
Molecular Weight 274.30 g/mol
Cat. No. B12392963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxepac-d6
Molecular FormulaC16H12O4
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O
InChIInChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)/i1D,2D,3D,4D,9D2
InChIKeyQFGMXJOBTNZHEL-GBRSCYRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxepac-d6: Stable Isotope-Labeled NSAID for Quantitative Bioanalysis and Pharmacokinetic Studies


Isoxepac-d6 (HP 549-d6, CAS 2012598-71-7) is a stable, deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac . The compound features six deuterium atoms (D6) strategically incorporated into its molecular scaffold, resulting in a molecular formula of C₁₆H₆D₆O₄ and a molecular weight of 274.30 g/mol, representing a +6 Da mass shift relative to the unlabeled parent (268.26 g/mol) . This isotopic labeling confers nearly identical physicochemical properties to the unlabeled analyte while enabling unambiguous mass spectrometric differentiation, establishing its primary utility as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for precise quantification of Isoxepac in complex biological matrices .

Why Unlabeled Isoxepac or Alternative Internal Standards Cannot Replace Isoxepac-d6 in LC-MS/MS Workflows


In quantitative bioanalysis, the selection of an internal standard is critical for correcting variability in sample preparation, matrix effects, and instrument response. Unlabeled Isoxepac cannot be distinguished from endogenous or administered analyte by mass spectrometry, rendering it useless as an IS. Non-isotopic structural analogs often exhibit differential extraction recovery, ionization efficiency, and chromatographic retention times compared to the target analyte, leading to inaccurate quantification [1]. Deuterated ISs like Isoxepac-d6 mitigate these issues by co-eluting with the analyte and sharing identical chemical behavior, except for a mass difference detectable by MS [1]. However, lower deuterium incorporation (e.g., D3 or D4) may suffer from isotopic cross-talk or insufficient mass separation from the M+1 or M+2 natural isotopic peaks of the analyte, whereas the D6 label provides a robust +6 Da shift that minimizes such interference .

Quantitative Differentiation of Isoxepac-d6: Comparative Evidence for Analytical Selection


Enhanced Mass Spectrometric Resolution: +6 Da Mass Shift Minimizes Isotopic Interference

Isoxepac-d6 provides a +6 Da mass shift (m/z 275.30 for [M+H]+) compared to unlabeled Isoxepac (m/z 269.26 for [M+H]+). This larger mass difference, relative to D3- or D4-labeled analogs, significantly reduces the risk of isotopic cross-talk and signal overlap with the natural abundance M+1 and M+2 peaks of the analyte, ensuring cleaner selected reaction monitoring (SRM) transitions and improved signal-to-noise ratios in complex biological matrices .

Bioanalysis LC-MS/MS Internal Standard

Superior Purity and Deuterium Enrichment for Accurate Quantification

Isoxepac-d6 is supplied with a purity of ≥98% (by HPLC) and a deuterium enrichment typically >99% for the labeled positions, as verified by NMR and HRMS . In contrast, unlabeled Isoxepac from various vendors may have lower purity (e.g., ≥95% or ≥97%) and lacks deuterium enrichment. Lower isotopic purity in a deuterated IS can introduce quantification bias due to the presence of unlabeled or partially labeled species .

Isotopic Purity Analytical Chemistry Stable Isotope Labeling

Validated Utility in Species-Specific Metabolism Studies Where Unlabeled Analyte Fails

The metabolism of Isoxepac is highly species-dependent: in humans and rhesus monkeys, the parent drug is excreted unchanged or as a glucuronide, whereas in rabbits and dogs, the principal metabolites are glycine and taurine conjugates, respectively [1]. Isoxepac-d6, as a stable isotope-labeled analog, can be used as a tracer or IS to accurately quantify both the parent drug and these distinct metabolites in multi-species studies without the confounding effects of endogenous analyte or cross-reactivity .

Drug Metabolism Pharmacokinetics Species Differences

Critical Reference Standard for Olopatadine Impurity Profiling

Isoxepac is a specified impurity (USP Related Compound C) in the synthesis of the antihistamine drug Olopatadine Hydrochloride . The USP monograph requires accurate quantification of this impurity. Isoxepac-d6 serves as an ideal internal standard for the LC-MS/MS or HPLC-UV methods used to monitor Isoxepac levels in Olopatadine drug substance and product, ensuring compliance with regulatory specifications .

Pharmaceutical Quality Control Impurity Analysis Reference Standard

Optimal Application Scenarios for Isoxepac-d6 Based on Quantitative Evidence


LC-MS/MS Bioanalysis of Isoxepac in Preclinical and Clinical Pharmacokinetic Studies

Use Isoxepac-d6 as an internal standard to quantify Isoxepac concentrations in plasma, urine, and tissue homogenates. The +6 Da mass shift ensures robust method performance and minimizes matrix effects, enabling accurate determination of PK parameters (Cmax, Tmax, AUC, t1/2) across species. This is essential for studies where unlabeled Isoxepac is administered, as the deuterated IS is the only reliable means of correcting for sample-to-sample variability in extraction and ionization [1].

Multi-Species Drug Metabolism and Disposition Studies

Employ Isoxepac-d6 as a tracer or IS to investigate the species-specific metabolism of Isoxepac. Given the documented differences in major metabolic pathways (e.g., glucuronidation in humans vs. taurine conjugation in dogs), Isoxepac-d6 allows for the simultaneous and accurate quantification of parent drug and its diverse metabolites in a single analytical run. This capability is invaluable for toxicology and ADME studies, where unlabeled standards cannot distinguish administered drug from endogenous background [1].

Pharmaceutical Quality Control: Impurity Testing for Olopatadine Hydrochloride

Incorporate Isoxepac-d6 as an internal standard in validated HPLC or LC-MS methods for the quantification of Isoxepac (USP Related Compound C) in Olopatadine HCl drug substance and finished products. The use of a deuterated IS ensures high accuracy and precision, meeting ICH Q3A/Q3B guidelines for impurity control and supporting regulatory submissions for drug product release and stability testing [1].

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